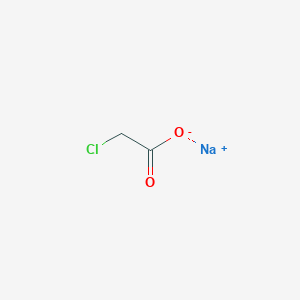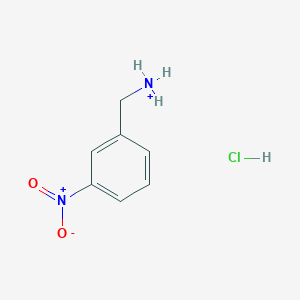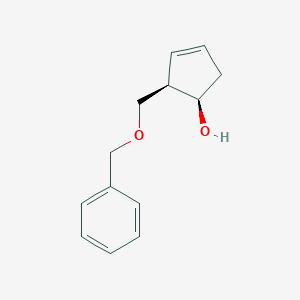![molecular formula C10H16O B045025 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one CAS No. 114352-58-8](/img/structure/B45025.png)
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industries, as well as in pharmaceutical research. It is a colorless liquid with a minty odor and taste, found naturally in various essential oils, such as peppermint and eucalyptus. 1.0]hexan-6-one.
Mechanism Of Action
The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. Menthone has been shown to inhibit the production of pro-inflammatory cytokines and to activate the antioxidant defense system. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and cyclooxygenase.
Biochemical And Physiological Effects
Menthone has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of various enzymes. Menthone has been shown to be safe for human consumption and has been used in various food and cosmetic products.
Advantages And Limitations For Lab Experiments
Menthone has several advantages for laboratory experiments, including its low toxicity, easy availability, and ability to dissolve in various solvents. However, it also has some limitations, including its instability under certain conditions and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research on 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, including the development of new drugs for neurological disorders, the investigation of its potential as an anticancer agent, and the exploration of its use in various industrial applications. Other potential areas of research include the investigation of its effects on the immune system and its potential as a natural insecticide.
Conclusion:
In conclusion, 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, or 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one, is a cyclic monoterpene ketone that has various pharmacological properties and has been extensively studied for its potential applications in the fragrance and flavor industries, as well as in pharmaceutical research. It is synthesized through various methods, including the oxidation of menthol, and has several advantages and limitations for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesis Methods
Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of citral. The most common method is the oxidation of menthol, which involves the use of oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The reaction yields 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one and water as the main products.
Scientific Research Applications
Menthone has been extensively studied for its various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Menthone has been used in the development of various drugs, including antifungal agents, anti-inflammatory drugs, and analgesics.
properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-5-4-7(3)8(10)9(10)11/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZUQXEQPVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486716 |
Source


|
| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |
CAS RN |
114352-58-8 |
Source


|
| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)




![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)



